3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine
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Overview
Description
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring. The compound is characterized by the presence of a methyl group at the 3-position and a naphthalen-2-ylmethoxy group at the 4-position. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and imidazole derivatives under controlled conditions. For instance, the reaction may involve the use of a naphthalen-2-ylmethanol derivative, which undergoes etherification with a suitable pyridine precursor, followed by cyclization to form the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. For example, the use of Raney nickel as a catalyst in a continuous flow setup can facilitate the methylation and cyclization steps, leading to the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or naphthalen-2-ylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-2-ylmethoxy)piperidine: Shares the naphthalen-2-ylmethoxy group but differs in the core structure.
2-Methylpyridine: Contains a methyl group on the pyridine ring but lacks the imidazole fusion.
1-Methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another heterocyclic compound with a naphthalene moiety.
Uniqueness
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine is unique due to its specific fusion of the pyridine and imidazole rings, along with the presence of the naphthalen-2-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87034-92-2 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-methyl-4-(naphthalen-2-ylmethoxy)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H15N3O/c1-21-12-20-16-8-9-19-18(17(16)21)22-11-13-6-7-14-4-2-3-5-15(14)10-13/h2-10,12H,11H2,1H3 |
InChI Key |
YEOAHQGEBIZLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)OCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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